molecular formula C13H7ClF3N3 B5606280 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5606280
M. Wt: 297.66 g/mol
InChI Key: PXZLWQXVBUOVCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine derivatives involves multi-step reactions under specific conditions. A notable method includes the use of microwave irradiation to synthesize novel substituted triazolopyridines from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, characterized by 1H NMR, MS, and elemental analysis (Ming-yan Yang et al., 2015). Another approach involves palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of triazolopyridines, highlighting the importance of catalysis in achieving specific substituent patterns (A. Reichelt et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds reveals important insights into the intermolecular interactions and the formation of supramolecular arrangements. Crystallographic analysis shows the significance of π-π interactions and hydrogen bonding in dictating the structural configuration of triazolopyridine derivatives, providing a basis for understanding the structural characteristics of this compound (M. D. de Souza et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-10-4-1-8(2-5-10)12-19-18-11-6-3-9(7-20(11)12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZLWQXVBUOVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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